molecular formula C12H13FN2O B13695924 4-(5-fluoro-1H-indol-3-yl)butanamide

4-(5-fluoro-1H-indol-3-yl)butanamide

Cat. No.: B13695924
M. Wt: 220.24 g/mol
InChI Key: JJHSQHURQRBAQA-UHFFFAOYSA-N
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Description

4-(5-Fluoro-1H-indol-3-yl)butanamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound is recognized for its role as a myeloperoxidase inhibitor, which makes it significant in various biochemical and pharmacological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . The fluorine atom can be introduced using electrophilic fluorination reagents such as Selectfluor. The butanamide group is then attached through an amide coupling reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include the same fundamental steps as the laboratory synthesis but optimized for scalability and efficiency. Catalysts and automated systems are often employed to enhance reaction rates and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(5-fluoro-1H-indol-3-yl)butanamide undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2 and 3 positions.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.

    Substitution: Electrophilic reagents like bromine (Br2) in acetic acid.

Major Products

    Oxidation: Formation of indole N-oxide derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

4-(5-fluoro-1H-indol-3-yl)butanamide has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by inhibiting the enzyme myeloperoxidase. Myeloperoxidase is involved in the production of reactive oxygen species (ROS) during the immune response. 4-(5-fluoro-1H-indol-3-yl)butanamide binds to the active site of myeloperoxidase, preventing the enzyme from catalyzing the formation of hypochlorous acid from hydrogen peroxide and chloride ions . This inhibition reduces oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-fluoro-1H-indol-3-yl)butanamide is unique due to its specific inhibition of myeloperoxidase, which is not commonly observed in other indole derivatives. This specificity makes it a valuable tool in studying oxidative stress and inflammatory pathways.

Properties

Molecular Formula

C12H13FN2O

Molecular Weight

220.24 g/mol

IUPAC Name

4-(5-fluoro-1H-indol-3-yl)butanamide

InChI

InChI=1S/C12H13FN2O/c13-9-4-5-11-10(6-9)8(7-15-11)2-1-3-12(14)16/h4-7,15H,1-3H2,(H2,14,16)

InChI Key

JJHSQHURQRBAQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C(=CN2)CCCC(=O)N

Origin of Product

United States

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